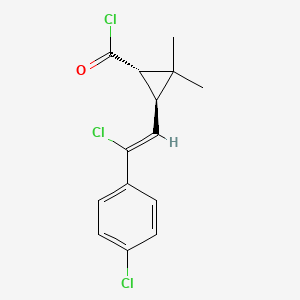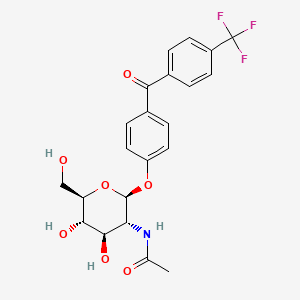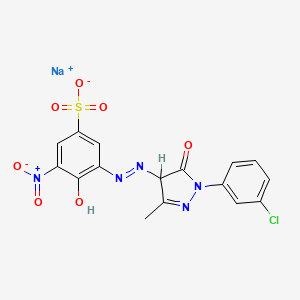
2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-苯并恶唑酮,3-甲基-6-(苯乙酰基)- 是一种属于苯并恶唑酮家族的杂环有机化合物。该化合物的特点是具有苯并恶唑酮核心结构,在3位有一个甲基,在6位有一个苯乙酰基。
准备方法
合成路线和反应条件
2(3H)-苯并恶唑酮,3-甲基-6-(苯乙酰基)- 的合成通常涉及以下步骤:
苯并恶唑酮核的形成: 苯并恶唑酮核可以通过邻氨基苯酚与羰基化合物在酸性或碱性条件下环化合成。
甲基的引入: 甲基可以通过使用甲基化试剂(如碘甲烷或硫酸二甲酯)的烷基化反应引入3位。
苯乙酰基的连接: 苯乙酰基可以通过使用苯乙酰氯在碱(如吡啶或三乙胺)存在下进行酰化反应引入6位。
工业生产方法
2(3H)-苯并恶唑酮,3-甲基-6-(苯乙酰基)- 的工业生产可能涉及上述合成路线的优化版本,重点是最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。常见的工业方法包括连续流动合成和使用催化工艺来提高反应效率。
化学反应分析
反应类型
2(3H)-苯并恶唑酮,3-甲基-6-(苯乙酰基)- 可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,形成相应的氧化物。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行,以产生还原衍生物。
取代: 该化合物可以进行亲核取代反应,其中引入卤素或烷基等官能团。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 卤化试剂(如N-溴代琥珀酰亚胺 (NBS))或烷基化试剂(如卤代烷烃)。
形成的主要产物
氧化: 形成氧化物或羟基化衍生物。
还原: 形成具有氢化官能团的还原衍生物。
取代: 形成卤代或烷基化衍生物。
科学研究应用
化学: 用作合成更复杂的有机分子和杂环化合物的构建模块。
生物学: 研究其作为具有抗菌、抗病毒和抗癌特性的生物活性化合物的潜力。
医学: 探讨其潜在的治疗应用,包括作为抗炎和镇痛剂。
工业: 用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
2(3H)-苯并恶唑酮,3-甲基-6-(苯乙酰基)- 的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过以下方式发挥作用:
酶抑制: 抑制参与生物过程的关键酶,例如在抗炎活性情况下抑制环氧合酶 (COX) 酶。
受体结合: 结合细胞表面上的特定受体,从而调节细胞信号通路。
DNA嵌入: 嵌入 DNA 链中,从而影响 DNA 复制和转录过程。
相似化合物的比较
2(3H)-苯并恶唑酮,3-甲基-6-(苯乙酰基)- 可以与其他苯并恶唑酮衍生物和类似的杂环化合物进行比较:
苯并恶唑酮衍生物: 2(3H)-苯并恶唑酮,3-甲基-6-(乙酰基)- 和 2(3H)-苯并恶唑酮,3-甲基-6-(苯甲酰基)- 等化合物具有相似的核心结构,但取代基不同,导致其生物活性及其应用存在差异。
吲哚衍生物: 吲哚衍生物,如吲哚-3-乙酸和吲哚-3-甲醇,具有相似的杂环结构,并且以其多样的生物活性而闻名,包括植物激素活性
和抗癌特性.
属性
CAS 编号 |
54903-64-9 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
3-methyl-6-(2-phenylacetyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H13NO3/c1-17-13-8-7-12(10-15(13)20-16(17)19)14(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI 键 |
ZSDNICMYZJQIMO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C(=O)CC3=CC=CC=C3)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)


![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)



![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)

